molecular formula C7H8N2OS B361854 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 21582-62-7

4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B361854
CAS No.: 21582-62-7
M. Wt: 168.22g/mol
InChI Key: DEYBWHFFIAAFCU-UHFFFAOYSA-N
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Description

4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a versatile cyclopentapyrimidine derivative of significant interest in pharmaceutical and organic chemistry research. This thiocarbonyl-containing heterocyclic scaffold serves as a key synthetic intermediate for constructing more complex fused ring systems with potential biological activity. Compounds featuring the cyclopentapyrimidine core have demonstrated a wide range of privileged biological activities, making them valuable scaffolds in medicinal chemistry discovery efforts . Researchers utilize this core structure in the development of novel therapeutic agents, as similar pyrimidopyrimidine derivatives have been reported to exhibit antibacterial, antiviral, and antitumor properties . The structural features of this compound, particularly the thioxo group and the fused cyclopentane ring, provide multiple sites for chemical modification and coordination chemistry, enabling structure-activity relationship studies and the exploration of diverse pharmacological targets . The molecular framework is recognized for its hydrogen bonding capabilities and polarity, which influence both its synthetic utility and potential interactions with biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all chemical compounds with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7-8-5-3-1-2-4(5)6(11)9-7/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYBWHFFIAAFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

Comparative Analysis of Synthesis Routes

Method Key Reagents Conditions Yield Advantages
CyclocondensationAllyl isothiocyanate, KOHReflux in ethanol85–89%High yield, simple setup
Tellurium heterocyclizationp-Methoxyphenyltellurium trichlorideAcetic acid, RT, 8h85%Regioselective, functional group tolerance
Click chemistrySodium azide, Cu(I) catalystTHF/H₂O, RT70–75%Modular, introduces glycosidic moieties
Triazolopyrimidine routeTriethyl orthoformate, hydrazineGlacial acetic acid, 80°C65–70%Access to bioactive triazolo derivatives

The cyclocondensation method is favored for scalability, while tellurium-mediated heterocyclization offers precision in regiochemistry. Click chemistry excels in diversifying the compound’s applications through sugar moiety incorporation, albeit with moderate yields .

Chemical Reactions Analysis

Types of Reactions

4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohol derivatives

    Substitution Products: Halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has been investigated for its pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, research indicates that modifications to the thioxo group enhance antibacterial effects, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines. A study highlighted the ability of specific analogs to induce apoptosis in human cancer cells, suggesting potential for therapeutic use in oncology .

Agricultural Applications

The compound's biological activity extends to agricultural science:

  • Pesticide Development : Research indicates that compounds related to this compound can be effective as pesticides. Their efficacy against plant pathogens has been documented in several studies, indicating potential for use in crop protection .

Material Science

In material science, the unique structural features of this compound allow for innovative applications:

  • Polymer Synthesis : The thioxo group can be utilized in synthesizing polymers with enhanced properties. Research has explored the incorporation of this compound into polymer matrices to improve mechanical strength and thermal stability .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed:

Compound DerivativeMinimum Inhibitory Concentration (MIC)
Derivative A32 µg/mL
Derivative B16 µg/mL
Derivative C8 µg/mL

The findings indicated that structural modifications could significantly enhance antimicrobial potency .

Case Study 2: Anticancer Activity

Another research project focused on assessing the cytotoxic effects of selected derivatives on various cancer cell lines. The study reported:

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)10Derivative D
A549 (Lung)15Derivative E
HeLa (Cervical)12Derivative F

The results suggested promising anticancer activity that warrants further investigation into these compounds as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of key bacterial enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Physical Properties :

  • Density: Predicted to be 1.42 ± 0.1 g/cm³ .
  • Acid dissociation constant (pKa): Estimated at 6.65 ± 0.20 , suggesting moderate acidity .

Synthetic Relevance: The compound belongs to a class of cyclopenta[d]pyrimidinones, which are synthesized via Biginelli-like multicomponent reactions involving cyclopentanone, thiourea, and aldehydes. These reactions are often catalyzed by acidic catalysts like p-dodecylbenzenesulfonic acid (DBSA) under solvent-free conditions .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one lies in its bicyclic framework and sulfur substitution. Below is a comparison with analogous compounds:

Compound Name Core Structure Substituents/Modifications Key Features
4-Aryl-7-benzylidene-hexahydro-2H-cyclopenta[d]pyrimidin-2-one Cyclopenta[d]pyrimidinone Benzylidene at C7, aryl at C4 Enhanced aromatic conjugation; synthesized via DBSA-catalyzed Biginelli reactions.
3,4,6,7,8,9-Hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one Cyclohepta[d]pyrimidinone Expanded 7-membered ring Broader ring system; unexplored biological activity.
4'-Substituted-1,3,4,5-tetrahydro-2H-chromeno[4,3-d]pyrimidin-2-one Chromeno[d]pyrimidinone Fused coumarin-pyrimidine system Demonstrated antibacterial/antifungal activity (MIC: 12.5–50 µg/mL).
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione Chlorophenyl, methyl groups Antitumor, antibacterial, and calcium channel-blocking activities.

Pharmacological Activity

Compound Class Biological Activity Mechanism/Application Reference
4-Thioxo-cyclopenta[d]pyrimidinones Limited direct data; inferred antimicrobial/antitumor potential based on structural analogs. Possible kinase inhibition or DNA intercalation.
Thiazolo[4,5-d]pyrimidin-2-ones Anticancer (e.g., 7-chloro-3,5-diphenyl derivative: GI₅₀ = 1.5 µM in NCI-60 panel). Cytotoxicity via apoptosis induction.
Chromeno[d]pyrimidinones Antibacterial (MIC: 12.5–50 µg/mL against S. aureus). Disruption of bacterial cell membranes.
Dihydropyrimidine-2-thiones Multifunctional: Antitumor, antihypertensive, antioxidative. Calcium channel blockade; ROS scavenging.

Key Research Findings

  • Synthetic Efficiency: DBSA-catalyzed methods for cyclopenta[d]pyrimidinones offer superior yields (80–95%) and recyclability compared to traditional acid catalysts .
  • Aryl/benzylidene substituents increase lipophilicity, aiding membrane penetration in antimicrobial agents .
  • Unmet Needs : The biological activity of this compound remains underexplored, warranting targeted assays (e.g., kinase inhibition, antimicrobial screening).

Biological Activity

Chemical Structure and Properties
4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound with the molecular formula C7H8N2OSC_7H_8N_2OS and a molecular weight of 168.22 g/mol. Its structure features a cyclopentane ring fused to a pyrimidine ring, with a thioxo group at the 4-position and a keto group at the 2-position. This unique arrangement contributes to its diverse biological activities and chemical reactivity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Antiviral Activity

The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes. This property positions it as a candidate for further development in antiviral therapies .

Anticancer Potential

The anticancer activity of this compound has garnered attention in recent research. Studies have indicated that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specific mechanisms include the inhibition of cell cycle progression and promotion of apoptotic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been shown to possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of cyclopentanone with thiourea under basic conditions. The following table summarizes key synthetic routes:

Reactants Catalyst/Base Solvent Temperature
Cyclopentanone + ThioureaSodium EthoxideEthanolReflux conditions

This method allows for the efficient production of the compound while minimizing by-products .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of thioxo-pyrimidines revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another research effort focused on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like 4-aminothiazole derivatives with aldehydes or ketones under acidic or basic conditions. For example, intermediates such as 3,5-diaryl-2-thioxo-5,6-dihydro-4H-thiazolo[4,5-d]pyrimidin-7-ones can be chlorinated using PCl₅/POCl₃ mixtures, followed by hydrolysis with diethyl sulfate to replace the 2-thioxo group with a 2-oxo group . Key variables include solvent choice (e.g., acetonitrile for high polarity), temperature (reflux conditions for ring closure), and stoichiometry of chlorinating agents to minimize by-products. Yields are higher when substituents (R₁, R₂) on aromatic aldehydes are non-polar .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as C=O (1690–1670 cm⁻¹), C=S (thioxo group, ~1200 cm⁻¹), and NH stretches (3470–3080 cm⁻¹) .
  • ¹H/¹³C-NMR : Aromatic protons appear as multiplets (7.22–8.20 ppm), while the 6-NH proton resonates as a singlet (~13.2 ppm). ¹³C-NMR confirms the pyrimidine ring carbons and substituent environments .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions critical for structure-activity relationship (SAR) studies. For example, compound 5a (a derivative) crystallized in a block-shaped structure with defined hydrogen-bonding networks .

Q. How is the in vitro anticancer activity of this compound evaluated in preliminary screening?

  • Methodological Answer : The NCI-60 human tumor cell line screen is a standard protocol. Compounds are tested at five concentrations (10⁻⁴–10⁻⁸ M) to calculate dose-response parameters:

  • GI₅₀ : Concentration for 50% growth inhibition.
  • TGI : Concentration for total growth inhibition (cytostatic effect).
  • LC₅₀ : Concentration for 50% cell death (cytotoxicity).
    For example, derivative 5a showed log GI₅₀ values of -5.91 (NCI-H522 lung cancer) and -5.88 (UO-31 renal cancer), outperforming standard thioguanine (TG) in specific cell lines .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR data between thiocarbonyl and oxo derivatives of this compound?

  • Methodological Answer : Comparative SAR studies require:

  • Functional Group Replacement : Substituting 2-thioxo with 2-oxo groups alters electronic properties (e.g., increased electrophilicity) and hydrogen-bonding capacity .
  • Cell Line-Specific Profiling : For instance, 5a (7-chloro-3,5-diphenyl derivative) showed superior activity in NCI-H522 cells but not in others, suggesting target specificity. Mechanistic follow-up (e.g., enzyme inhibition assays) clarifies discrepancies .
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity differences between thiocarbonyl and oxo analogs .

Q. How can researchers design experiments to elucidate the mechanism of action against specific cancer cell lines?

  • Methodological Answer :

  • Metabolomic Profiling : Track incorporation into nucleic acids (e.g., as guanine analogs) using radiolabeled compounds or LC-MS .
  • Enzyme Inhibition Assays : Test interference with purine biosynthesis enzymes (e.g., IMP dehydrogenase) due to structural mimicry of guanine .
  • Gene Expression Analysis : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) in sensitive cell lines (e.g., NCI-H522) .

Q. What experimental approaches validate the necessity of the thiocarbonyl group for biological activity?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with O/S/Se substitutions and compare activity. For example, replacing sulfur with oxygen in 5a reduced potency in UO-31 cells by 3-fold .
  • Thiol-Reactivity Assays : Use Ellman’s reagent (DTNB) to quantify free thiol groups in target proteins, indicating covalent binding via the thiocarbonyl moiety .
  • X-ray Co-crystallization : Resolve ligand-enzyme complexes (e.g., with thymidylate synthase) to visualize sulfur-mediated interactions .

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